N-(2,4-difluorophenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide
Description
The compound N-(2,4-difluorophenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide belongs to the nitrothiophene carboxamide class, characterized by a thiophene backbone substituted with electron-withdrawing groups (e.g., nitro, fluorine) and an aromatic carboxamide moiety.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F2N2O4S/c18-10-5-6-12(11(19)9-10)20-17(22)16-15(7-8-26-16)25-14-4-2-1-3-13(14)21(23)24/h1-9H,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGNKXQMHNMFRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=C(SC=C2)C(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401171191 | |
| Record name | N-(2,4-Difluorophenyl)-3-(2-nitrophenoxy)-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401171191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252027-00-2 | |
| Record name | N-(2,4-Difluorophenyl)-3-(2-nitrophenoxy)-2-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252027-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,4-Difluorophenyl)-3-(2-nitrophenoxy)-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401171191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiophene core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the nitrophenoxy group: This step might involve a nucleophilic substitution reaction where a nitrophenol derivative reacts with a halogenated thiophene intermediate.
Attachment of the difluorophenyl group: This could be done via a coupling reaction, such as a Suzuki or Heck reaction, using a difluorophenyl boronic acid or halide.
Formation of the carboxamide: The final step might involve the reaction of the carboxylic acid derivative of the thiophene with an amine to form the carboxamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of nitrophenol derivatives.
Reduction: Formation of aminophenoxy derivatives.
Substitution: Formation of halogenated difluorophenyl derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex molecules in organic chemistry. Its structure allows for various modifications that can lead to new derivatives with enhanced properties.
- Chemical Reactions : N-(2,4-difluorophenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide can undergo oxidation, reduction, and substitution reactions. For example:
- Oxidation : The nitro group can be reduced to an amine.
- Reduction : The compound can be oxidized to introduce additional functional groups.
- Substitution : Fluorine atoms may be replaced with other nucleophiles under specific conditions.
Biology
- Biological Activity : Preliminary studies indicate that this compound exhibits significant antibacterial and antifungal properties. The presence of the nitro group is associated with enhanced antibacterial activity due to its ability to disrupt bacterial cell functions .
- Interaction Studies : Investigations into how this compound interacts with biological targets are ongoing. Techniques such as molecular docking and in vitro assays are being employed to elucidate these interactions further.
Medicine
- Therapeutic Potential : Due to its unique structural features, this compound is being explored as a potential therapeutic agent. Its biological activity suggests it could be effective against various pathogens, making it a candidate for drug development in infectious diseases .
- Pharmacological Investigations : Studies are focusing on the compound's ability to modulate enzymatic activities or receptor functions, which could lead to new treatments for bacterial infections or other diseases .
Industry
- Material Science Applications : The compound's stability and reactivity make it suitable for developing new materials or as a catalyst in chemical reactions. Its unique properties could lead to innovations in polymer science or nanotechnology.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. In materials science, its electronic properties would be crucial, involving charge transport and light absorption/emission processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features of Comparable Compounds
*Predicted based on analogous structures.
Key Observations :
- Steric and Electronic Effects : The ortho-nitro substituent (target) may reduce conformational flexibility compared to para-nitro derivatives (), influencing molecular recognition .
- Fluorine Substitution : The 2,4-difluorophenyl group (target and ) increases metabolic stability and lipophilicity, critical for membrane penetration in antimicrobial or anticancer applications .
Key Insights :
- Antimicrobial Potential: The nitro group in the target compound and ’s analog is associated with genotoxicity but also antibacterial activity via disruption of microbial DNA .
- Toxicity Considerations : Fluorine and nitro groups may increase toxicity risks. For instance, diflufenican (), a difluorophenyl-containing pesticide, shows moderate toxicity (LD₅₀: 2 g/kg in rats) .
Physicochemical Properties
Table 3: Predicted Physicochemical Parameters
| Compound | Density (g/cm³) | Boiling Point (°C) | pKa | |
|---|---|---|---|---|
| Target Compound* | ~1.45 | ~407 | ~9.48 | |
| Compound | 1.453 | 407.0 | 9.48 | |
| Compound | Not reported | 397 (melting point) | Not reported |
Implications :
Biological Activity
N-(2,4-difluorophenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a thiophene ring, a carboxamide functional group, and fluorinated aromatic substituents, which together may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₇H₁₁F₂N₂O₄S, with a molecular weight of approximately 358.34 g/mol. The presence of fluorine atoms is known to improve chemical stability and biological activity, making it a subject of interest in various fields of research.
Antibacterial Activity
Initial studies suggest that this compound exhibits significant antibacterial properties. The nitro group in the structure is particularly noteworthy as it has been associated with enhanced antibacterial activity due to its ability to disrupt bacterial cell functions. Compounds with similar structures have shown efficacy against various pathogens, indicating that this compound may also possess similar capabilities.
Anticancer Activity
Recent studies highlight the anticancer properties of this compound. In vitro evaluations have demonstrated cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis via cell cycle arrest |
| HeLa (Cervical Cancer) | 2.41 | Modulation of apoptosis-related proteins |
| PANC-1 (Pancreatic Cancer) | 1.5 | Targeting specific signaling pathways |
These findings suggest that the compound may induce apoptosis in cancer cells through dose-dependent mechanisms .
Case Studies
Several case studies have explored the biological activity of compounds structurally related to this compound:
- Study on Anticancer Properties : A study evaluated the effects of similar thiophene derivatives on various cancer cell lines, demonstrating that modifications in the substituents can significantly alter biological potency and selectivity against specific cancer types .
- Antibacterial Testing : Another research effort focused on the antibacterial efficacy of fluorinated thiophene derivatives against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further exploration into their mechanisms of action .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors involved in bacterial and fungal metabolism.
- Cell Cycle Modulation : In cancer cells, it may inhibit critical pathways involved in cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : The presence of nitro groups can lead to increased ROS production, contributing to cytotoxic effects in cancer cells.
Q & A
Q. What are the standard synthetic routes for N-(2,4-difluorophenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide, and how can reaction conditions be optimized?
The synthesis of thiophene carboxamides typically involves multi-step reactions, including:
- Thiophene ring formation : Cyclization of dicarbonyl precursors with elemental sulfur or via Gewald reactions .
- Functionalization : Introduction of the 2-nitrophenoxy group via nucleophilic aromatic substitution (e.g., using 2-nitrophenol under basic conditions) and coupling of the difluorophenyl carboxamide moiety via amidation . Optimization strategies include adjusting catalysts (e.g., DCC for amide coupling), solvent polarity (DMF or THF), and temperature control to minimize side reactions. Purity can be enhanced using column chromatography or recrystallization .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
Key methods include:
- NMR spectroscopy : H and C NMR to confirm substituent positions and aromatic coupling patterns .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves crystal packing and stereoelectronic effects, particularly for nitro and fluorophenyl groups . Discrepancies in spectral data (e.g., unexpected splitting in NMR) should prompt re-evaluation of synthetic intermediates or solvent artifacts .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Solubility screening : Use solvents like DMSO, ethanol, or aqueous buffers (pH 7.4) with sonication. UV-Vis spectroscopy quantifies saturation points .
- Stability studies : Monitor degradation via HPLC under varying temperatures and light exposure. The nitro group may necessitate protection from UV light to prevent photodegradation .
Advanced Research Questions
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular docking : Tools like AutoDock Vina (with multithreading) model binding poses to receptors (e.g., kinases or GPCRs). Grid maps should focus on the nitro and carboxamide groups as potential H-bond donors/acceptors .
- MD simulations : Assess binding stability over 100-ns trajectories using AMBER or GROMACS. Pay attention to fluorine’s hydrophobic interactions and nitro group dynamics .
Q. How can contradictory bioactivity data across cell lines be resolved?
- Dose-response profiling : Test a wide concentration range (nM–μM) to identify off-target effects.
- Mechanistic studies : Use siRNA knockdown or Western blotting to validate target engagement (e.g., apoptosis markers like caspase-3) .
- Metabolic stability : Evaluate cytochrome P450 interactions via liver microsome assays, as fluorophenyl groups may influence metabolism .
Q. What strategies enhance selectivity for therapeutic applications?
- SAR studies : Modify the nitro group to sulfonamide or cyano substituents and compare IC values .
- Proteome-wide profiling : Use affinity pulldown assays with mass spectrometry to identify off-target binding partners .
Q. How can researchers design assays to evaluate the compound’s potential in organic electronics?
- Electrochemical analysis : Cyclic voltammetry measures HOMO/LUMO levels; the thiophene core and nitro group may enhance charge transport .
- Thin-film characterization : AFM or SEM evaluates morphology for OLED/OPV applications. Solvent annealing in chlorobenzene can optimize film crystallinity .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
